Spebrutinib

Übersicht

Beschreibung

Spebrutinib (also known as CC-292) is a second-generation inhibitor that irreversibly and covalently binds to Bruton’s Tyrosine Kinase (BTK) Cys481 residues . It is highly selective for BTK and does not impact the SRC family kinases . This compound has been used in trials studying the treatment of rheumatoid arthritis (phase II) and B-cell Lymphoma .

Molecular Structure Analysis

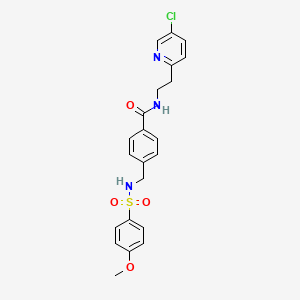

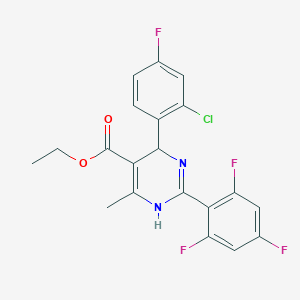

This compound belongs to the class of organic compounds known as anilides . The molecular weight of this compound is 423.44, and its molecular formula is C22H22FN5O3 .

Chemical Reactions Analysis

This compound can inhibit the proliferation of B cells in peripheral blood and reduce the generation of inflammatory chemokines (e.g., CXCL13) and cytokines (e.g., macrophage inflammatory protein 1β (MIP-1β), interleukin-6 (IL-6), IL-8, and tumor necrosis factor α (TNF-α)) .

Physical And Chemical Properties Analysis

This compound is a solid compound . The percent yields of the chemical syntheses were ranged from 81% to 89% . These analogues were characterized utilizing; FT-IR, DSC, CHN, and 1H NMR .

Wissenschaftliche Forschungsanwendungen

Rheumatoid Arthritis Treatment : Spebrutinib has been studied for its potential in treating rheumatoid arthritis (RA). It is an orally administered inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell and Fc receptor signaling pathways. Clinical trials have shown that this compound can modulate B-cell populations and reduce markers of chemotaxis and osteoclast activity in patients with RA (Schafer et al., 2019).

Metabolic Stability Evaluation : The metabolic stability of this compound has been evaluated using LC-MS/MS methods. This study hypothesized that this compound might be slowly excreted from the body, suggesting the need for monitoring drug plasma levels and kidney function to prevent potential bioaccumulation (Abdelhameed et al., 2019).

Design of this compound Analogues for Cancer Treatment : Research has been conducted on designing, synthesizing, and characterizing new this compound analogues. These analogues have shown potential as anticancer agents, with biological activity against cancerous and toxicity pattern against normal cells being crucial for affirming these findings (Al-Obaidi et al., 2019).

Use in Chronic Lymphocytic Leukemia (CLL) : this compound has been investigated for its efficacy in combination with bendamustine therapy for chronic lymphocytic leukemia. It has shown to inhibit B-cell receptor signaling, activation, proliferation, and chemotaxis of CLL cells (Lee-Vergés et al., 2019).

Potential Use in COVID-19 Treatment : A study has proposed repurposing BTK inhibitors like this compound for COVID-19 treatment. This is based on their ability to reduce symptoms like dyspnea and hypoxia in COVID-19 patients, though the exact mechanism remains unclear (Kaliamurthi et al., 2021).

Inhibition of Osteoclast Activity in Myeloma Bone Disease : Research has also explored the role of this compound in myeloma bone disease (MMBD), particularly in limiting bone resorption and regenerating bone tissue. However, the results indicate that this compound alone or in combination with mechanical loading was not more effective than mechanical stimuli alone in reducing osteolytic bone disease or rescuing bone mass (Ziouti et al., 2021).

Wirkmechanismus

Target of Action

Spebrutinib primarily targets Bruton’s tyrosine kinase (BTK) . BTK is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . This makes it a promising therapeutic target for various B cell malignancies and inflammatory diseases .

Mode of Action

This compound is an orally administered, covalent, small-molecule inhibitor of BTK . It inhibits BTK activity by irreversible covalent binding with high affinity to the BTK adenosine triphosphate binding site in B and myeloid cells . This interaction with its targets results in the inhibition of BTK’s function, leading to hampered pre-B cell receptor (BCR) signaling and B cell development .

Biochemical Pathways

The inhibition of BTK by this compound affects multiple biochemical pathways. It impacts the B-cell receptor-mediated activation of CD69 expression on peripheral B cells . It also influences the Fc receptor signaling pathways . These pathways are essential for the interaction of CLL cells with the tumor microenvironment .

Result of Action

This compound has been found to inhibit B-cell proliferation more potently than T-cell proliferation . It reduces both lymphoid and myeloid cytokine production and degranulation, as well as osteoclastogenesis . In clinical studies, this compound showed a downward trend for symptoms, significantly modulated B-cell populations, and reduced markers of chemotaxis and osteoclast activity .

Safety and Hazards

Zukünftige Richtungen

Spebrutinib is currently under a multicenter phase 1 clinical trial to treat follicular lymphoma in combination with rituximab . It has shown promising results in treating rheumatoid arthritis, multiple sclerosis, pemphigus vulgaris, ITP, and GVHD, but not for systemic lupus erythematosus and Sjogren’s disease . This suggests that BTK plays an important role in mediating pathogenic processes amenable to therapeutic intervention, depending on the disease .

Biochemische Analyse

Biochemical Properties

Spebrutinib interacts with Bruton’s tyrosine kinase (BTK), a key effector molecule in B-cell development and expressed in B-cell lymphomas . It inhibits BTK more potently than other kinases, reducing both lymphoid and myeloid cytokine production and degranulation, as well as osteoclastogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits B-cell proliferation more potently than T-cell proliferation . In this compound-treated patients, median BTK occupancy in peripheral blood was 83%, and significant increases in total CD19+ and mature-naive CD27− CD38− IgD+ B cells and decreases in transitional CD27− CD38+ B cells were observed .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to BTK, inhibiting its activity, and thereby disrupting B-cell and Fc receptor signaling pathways . This inhibition of BTK leads to a reduction in both lymphoid and myeloid cytokine production and degranulation, as well as osteoclastogenesis .

Temporal Effects in Laboratory Settings

Over a 4-week treatment period in patients with active rheumatoid arthritis (RA), this compound showed a downward trend for symptoms, significantly modulated B-cell populations, and reduced markers of chemotaxis and osteoclast activity .

Metabolic Pathways

The metabolic pathways of this compound involve oxidation, hydroxylation, o-dealkylation, epoxidation, defluorination, and reduction . These processes can aid in explaining the adverse drug reactions of this compound .

Subcellular Localization

The exact subcellular localization of this compound is not specified in the search results. Given that it targets BTK, which is part of the B-cell and Fc receptor signaling pathways, it can be inferred that this compound likely localizes to areas where these pathways are active .

Eigenschaften

IUPAC Name |

N-[3-[[5-fluoro-2-[4-(2-methoxyethoxy)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)26-21-19(23)14-24-22(28-21)27-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXBDTLQSDKGAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)NC(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026012 | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202757-89-8 | |

| Record name | Spebrutinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1202757898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11764 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3-((5-Fluoro-2-((4-(2-methoxyethoxy)phenyl)amino)-4-pyrimidinyl)amino)phenyl)-2-propenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRU6NG543J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)